2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a chlorophenoxy group attached to an ethane sulfonyl moiety. The compound has the molecular formula and a molecular weight of approximately 255.11 g/mol. It is primarily utilized in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to form sulfonamide bonds.
This compound can be synthesized from readily available starting materials, including 3-chlorophenol and chlorosulfonic acid. Its synthesis and applications have been documented in various chemical literature, highlighting its significance in synthetic organic chemistry.
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride falls under the category of sulfonyl chlorides, which are known for their electrophilic nature. These compounds are crucial intermediates in organic synthesis, particularly for introducing sulfonamide functionalities into various organic molecules.
The synthesis of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves two main steps:
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is involved in several types of chemical reactions:
The mechanism of action for 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride primarily revolves around its electrophilic sulfonyl chloride group. This group reacts readily with nucleophiles, facilitating the formation of new chemical bonds:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.11 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride has diverse applications in scientific research and industry:
The synthesis of 2-(3-chlorophenoxy)ethane-1-sulfonyl chloride typically begins with the nucleophilic ring-opening reaction of ethylene oxide by 3-chlorophenol under alkaline conditions. This step generates 2-(3-chlorophenoxy)ethanol, a critical precursor characterized by its ether-alcohol functionality. The reaction requires anhydrous conditions and temperatures between 60–80°C to achieve yields exceeding 85%, with catalysts such as sodium hydroxide or potassium carbonate facilitating the epoxide activation [2] [7].
Subsequent chlorosulfonation employs chlorosulfonic acid (ClSO₃H) as the key reagent, which simultaneously introduces the sulfonyl chloride group (–SO₂Cl). This exothermic reaction demands rigorous temperature control (–25°C to 0°C) to suppress side products like sulfone derivatives or sulfonic acids. The stoichiometric ratio is critical, with 2.5–3.0 equivalents of ClSO₃H required per equivalent of the ethanol precursor. Solvent selection is equally vital; non-polar solvents (dichloromethane or 1,2-dichloroethane) improve selectivity by minimizing hydrolysis [8] [9]. Post-reaction quenching into ice water precipitates the crude product, which is purified via recrystallization from hexane/ethyl acetate mixtures to achieve >95% purity. This pathway’s yield typically ranges from 70–75%, limited by the sensitivity of the sulfonyl chloride group to moisture and thermal degradation [3] [6].
Traditional batch methods for sulfonyl chloride synthesis face scalability challenges due to poor heat dissipation during exothermic chlorosulfonation and inconsistent mixing during quenching. Continuous flow processes address these limitations by enabling precise thermal control and reduced reagent exposure. In a typical setup, two continuous stirred-tank reactors (CSTRs) operate in series:
Automation enhances this system’s efficiency. Gravimetric balances monitor reactor fill levels in real-time, while proportional–integral–derivative (PID) controllers adjust peristaltic pump rates (e.g., Masterflex® systems with PTFE tubing) to maintain optimal stoichiometry. This setup reduces ClSO₃H excess to 1.5–2.0 equivalents and improves spacetime yield by 40% compared to batch processes. Additionally, continuous filtration isolates the solid product with minimal hydrolysis, achieving 80–85% isolated yield at multi-hundred-gram scales [9] [2].
Table 1: Key Parameters for Continuous Flow Optimization
| Variable | Batch Process Range | Continuous Flow Range | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | –25°C to 40°C | –20°C to 50°C | ±5% deviation reduces yield 10% |
| ClSO₃H Equivalents | 2.5–3.0 | 1.5–2.0 | Excess >2.2 increases impurities |
| Residence Time | 60–120 min | 20–30 min | <15 min lowers conversion |
| Quench Temperature | 0–5°C | –5°C to –10°C | Warmer temps cause hydrolysis |
The synthesis of 2-(3-chlorophenoxy)ethanol – the essential precursor to the sulfonyl chloride – employs three primary methodologies:
Williamson Ether Synthesis: The most widely adopted route couples 3-chlorophenol with ethylene oxide under alkaline catalysis (NaOH/K₂CO₃). Benefits include high atom economy (≈90%) and scalability, but it requires pressurized reactors to manage gaseous ethylene oxide. Byproducts like polyethylene glycol ethers form if moisture is present, reducing yields to 80–85% [2].
Alkylation of 3-Chlorophenol with 2-Chloroethanol: This alternative uses 2-chloroethanol instead of ethylene oxide, eliminating pressure requirements. However, stoichiometric alkali metal hydroxides (e.g., KOH) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are needed, increasing costs. Reaction temperatures of 100–110°C and extended times (8–12 hours) yield 75–80% product, with chloride displacement as the rate-limiting step [7].
Ultrasound-Assisted Synthesis: Emerging techniques apply ultrasound (40–100 kHz) to accelerate Williamson ether formation. Cavitation enhances mixing and reduces reaction times from hours to minutes (<60 minutes) while improving yields to 88–92%. Despite its efficiency, this method currently lacks industrial-scale validation and specialized equipment complicates implementation [2].
Table 2: Precursor Synthesis Route Comparison
| Method | Conditions | Yield (%) | Key Advantages | Industrial Limitations |
|---|---|---|---|---|
| Ethylene Oxide Alkylation | 60–80°C, NaOH, anhydrous | 85–90 | High atom economy | Pressure equipment required |
| 2-Chloroethanol Alkylation | 100–110°C, KOH, PTC | 75–80 | Ambient pressure operation | Long reaction times |
| Ultrasound-Assisted | RT–60°C, 40–100 kHz | 88–92 | Rapid kinetics | Limited scalability |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5